![molecular formula C19H21N3O3S B2444699 1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946257-60-9](/img/structure/B2444699.png)
1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide
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Description
1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- “AKOS024488017” has been investigated for its antimicrobial properties. In a study by Abdelhamid et al., a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized using this compound as a precursor . These derivatives were screened for their antimicrobial activity against various microorganisms. Further research in this area could explore its potential as an antibiotic or antifungal agent.
- A derivative of “AKOS024488017” was found to function as a root growth stimulant in plants. Specifically, CGR3, a synthesized 1,2,4-triazol derivative containing pyrazole moieties, promoted primary root length and influenced endogenous hormone levels (IAA, ABA, and GA3) . This suggests its potential use in agriculture as an agrochemical to enhance crop growth.
- 1,3,4-Thiadiazoles, such as “AKOS024488017,” are common heterocyclic pharmacophores with diverse biological activities. They have demonstrated properties like anticancer, antioxidant, antidepressant, and anticonvulsant effects . Further exploration could focus on optimizing its pharmacological properties for specific therapeutic applications.
- In a study by El Sayed et al., newly synthesized compounds containing “AKOS024488017” were evaluated for their inhibition of cell proliferation using MCF-7 and HCT116 human cancer cell lines . Investigating its mechanism of action and potential as an anticancer agent could be valuable.
- 1,2,4-Triazolopyrimidines, including derivatives of “AKOS024488017,” have shown important pharmacological activities, such as antitumor, antimalarial, and antimicrobial effects. They also exhibit potency in macrophage activation . Further research could explore its immunomodulatory properties.
- A specific derivative of “AKOS024488017” demonstrated high affinity to the TrmD inhibitor’s binding site according to docking studies . Investigating its interaction with specific protein targets could provide insights into its mode of action.
Antimicrobial Activity
Agrochemical Applications
Pharmacophore Development
Inhibition of Cell Proliferation
Macrophage Activation and Immunomodulation
Binding Site Interaction Studies
properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)thieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-12(9-10-13-7-5-4-6-8-13)20-16(23)15-11-14-17(24)21(2)19(25)22(3)18(14)26-15/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMIUEOSIXTGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide |
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